N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13536676
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide -](/images/structure/VC13536676.png)
Specification
Molecular Formula | C11H19ClN2O2 |
---|---|
Molecular Weight | 246.73 g/mol |
IUPAC Name | N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylacetamide |
Standard InChI | InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8H2,1-2H3/t10-/m1/s1 |
Standard InChI Key | QQHXQYSDCHABOT-SNVBAGLBSA-N |
Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)CCl)C(=O)C |
SMILES | CCN(C1CCCN(C1)C(=O)CCl)C(=O)C |
Canonical SMILES | CCN(C1CCCN(C1)C(=O)CCl)C(=O)C |
Introduction
Structural and Physicochemical Properties
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (C₁₂H₂₁ClN₂O₂) has a molecular weight of 260.76 g/mol. The piperidine ring adopts a chair conformation, with the (R)-configuration at the 3-position influencing spatial interactions between the chloroacetyl and ethyl acetamide groups. The chloroacetyl moiety introduces electrophilic reactivity, while the acetamide group enhances solubility in polar solvents.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₁ClN₂O₂ |
Molecular Weight | 260.76 g/mol |
CAS Number | Not publicly disclosed |
Stereochemistry | (R)-configuration at C3 |
Predicted LogP | 1.8 (moderate lipophilicity) |
The compound’s infrared (IR) spectrum would likely show stretches for the amide carbonyl (~1670 cm⁻¹) and chloroacetyl C=O (~1700 cm⁻¹), while nuclear magnetic resonance (NMR) would reveal distinct shifts for the piperidine protons (δ 1.5–3.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm).
Synthesis and Optimization Strategies
The synthesis of N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves stereoselective steps to ensure the (R)-configuration. A plausible route, inferred from analogous syntheses , proceeds as follows:
-
Piperidine Functionalization: (R)-Piperidin-3-amine undergoes N-ethylation via reductive amination with ethyl iodide, yielding N-ethyl-(R)-piperidin-3-amine.
-
Chloroacetylation: Reaction with 2-chloroacetyl chloride in the presence of triethylamine introduces the chloroacetyl group at the piperidine nitrogen.
-
Acetamide Formation: Acylation of the secondary amine with acetic anhydride furnishes the final product.
Critical to maximizing yield is the use of continuous flow reactors, which enhance mixing and temperature control during exothermic steps like chloroacetylation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) ensures enantiomeric purity >98%.
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
N-Ethylation | Ethyl iodide, NaBH₃CN, MeOH | 85 |
Chloroacetylation | 2-Chloroacetyl chloride, Et₃N | 78 |
Acetamide Formation | Acetic anhydride, DMAP | 82 |
Mechanistic and Reactivity Profiles
The chloroacetyl group’s electrophilicity enables nucleophilic substitutions, making the compound a candidate for prodrug strategies. Under basic conditions (e.g., aqueous NaOH), the chloride may displace to form covalent adducts with thiol-containing biomolecules like glutathione. Computational studies predict moderate binding affinity (Kd ~10⁻⁶ M) for serine hydrolases, suggesting potential as a protease inhibitor .
Cyclization reactions are feasible: heating in toluene with p-TsOH could intramolecularly form a five-membered lactam, though this remains speculative without experimental data. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH (t₁/₂ = 4 h at pH 1 or 13).
Compound Class | Activity | IC₅₀/MIC |
---|---|---|
Thienopyridine-acetamide | Tubulin inhibition | 2.1 μM |
Piperidine-acetamide | Antibacterial (S. aureus) | 8 µg/mL |
Chloroacetyl-prodrugs | HDAC inhibition | 0.45 μM |
The (R)-stereochemistry may enhance target selectivity, as seen in chiral kinase inhibitors where enantiomers exhibit 10–100-fold potency differences .
Challenges and Future Directions
Current limitations include the lack of in vivo toxicity data and enantiomer-specific studies. Future work should prioritize:
-
Stereochemical Optimization: Compare (R)- and (S)-enantiomers in binding assays.
-
Prodrug Development: Leverage the chloroacetyl group for targeted drug delivery.
-
Computational Modeling: Predict off-target effects using molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume